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Overview
Description
Adenosine-5’-(Dithio)Phosphate is a small molecule with the chemical formula C10H14N5O5PS2. It is a derivative of adenosine monophosphate, where the phosphate group is replaced by a dithiophosphate group.
Preparation Methods
The preparation of Adenosine-5’-(Dithio)Phosphate can be achieved through several synthetic routes. One common method involves the reaction of adenosine with phosphorus pentasulfide in the presence of a suitable solvent, such as pyridine. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Adenosine-5’-(Dithio)Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .
Oxidation: The dithiophosphate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phosphorothioate.
Substitution: Nucleophilic substitution reactions can occur at the dithiophosphate group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce phosphorothioates .
Scientific Research Applications
Adenosine-5’-(Dithio)Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of Adenosine-5’-(Dithio)Phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, such as nucleotidases and kinases. The compound can also modulate cellular signaling pathways by interacting with purinergic receptors .
Comparison with Similar Compounds
Adenosine-5’-(Dithio)Phosphate is unique compared to other similar compounds due to the presence of the dithiophosphate group. This modification imparts distinct chemical properties and reactivity. Similar compounds include:
Adenosine monophosphate: A nucleotide with a phosphate group instead of a dithiophosphate group.
Adenosine diphosphate: Contains two phosphate groups and is involved in energy metabolism.
Adenosine triphosphate: Contains three phosphate groups and is a key energy carrier in cells
Properties
Molecular Formula |
C10H14N5O5PS2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O5PS2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(20-10)1-19-21(18,22)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,22,23)/t4-,6-,7+,10+/m0/s1 |
InChI Key |
RPDDEEQJNPPYRG-FCIPNVEPSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)COP(=S)(O)S)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)S)O)O)N |
Origin of Product |
United States |
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